Cyclosporin C-d4
Description
Cyclosporin C-d4 is a deuterated analog of Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides. Cyclosporins are neutral, lipophilic compounds containing unusual amino acids, initially isolated from Tolypocladium inflatum . While Cyclosporin A (CsA) is the most well-characterized member due to its immunosuppressive activity via calcineurin inhibition, Cyclosporin C shares structural homology but differs in specific amino acid substitutions. This compound incorporates deuterium atoms, likely at metabolically vulnerable positions, to enhance metabolic stability or serve as an internal standard in analytical assays. Deuterated analogs like this compound are critical in pharmacokinetic studies, enabling precise quantification via mass spectrometry by reducing metabolic interference .
Properties
Molecular Formula |
C₆₂H₁₀₇D₄N₁₁O₁₃ |
|---|---|
Molecular Weight |
1222.64 |
Synonyms |
Thr2-cyclosporine-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Cyclosporins B, C, D, and E differ from CsA in amino acid residues at specific positions, altering their conformational flexibility and biological activity. Key structural differences include:
- Cyclosporin C : Substitutions at positions 2 (D-alanine instead of L-alanine) and 5 (valine instead of methyl-leucine) .
- Cyclosporin C-d4 : Presumed deuterium substitution at hydrogen-rich sites (e.g., methyl or hydroxyl groups), enhancing isotopic stability without significantly altering the peptide backbone.
Table 1: Structural and Conformational Properties of Cyclosporin Variants
Table 2: Functional Comparison of Cyclosporin Variants
| Cyclosporin Variant | Immunosuppressive Activity | mPT Inhibition | Metabolic Stability |
|---|---|---|---|
| Cyclosporin A | High (IC₅₀ ~10 nM) | Strong | Moderate |
| Cyclosporin C | Low (IC₅₀ >100 nM) | Weak | Moderate |
| Cyclosporin E | Not reported | Moderate | High |
| This compound | Preserved (if deuterated at non-critical sites) | Similar to C | Enhanced (due to deuterium) |
Toxicity Profile
- CsA’s nephrotoxicity is linked to metabolites like dihydro-CsA M17 . This compound’s deuterated structure may reduce toxic metabolite formation, though this remains hypothetical without direct evidence.
Q & A
Q. What are the standard analytical methods for characterizing Cyclosporin C-d4 in research settings?
this compound is typically characterized using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) and nuclear magnetic resonance (NMR) . These methods verify isotopic purity (deuterium incorporation) and structural integrity. For example, HPLC-ESI-MS can distinguish between natural abundance and deuterated forms, while NMR confirms the absence of structural deviations caused by isotopic labeling .
Q. How should researchers design experiments to assess the binding affinity of this compound to cyclophilins?
Isothermal titration calorimetry (ITC) is the gold standard for quantifying binding affinities. Key steps include:
- Preparing purified cyclophilin isoforms in buffer systems mimicking physiological conditions.
- Titrating this compound into the cyclophilin solution while monitoring heat changes.
- Analyzing data using software like Origin or MicroCal PEAQ-ITC to calculate dissociation constants (Kd). Ensure controls for solvent effects (e.g., DMSO compatibility) and validate results with orthogonal methods like surface plasmon resonance (SPR) .
Q. What protocols ensure reproducibility in synthesizing this compound analogs?
Follow non-ribosomal peptide synthetase (NRPS) -guided protocols, emphasizing:
- Precise control of methylation steps using S-adenosylmethionine (AdoMet) to avoid incomplete N-methylation, which stalls cyclization .
- Validating intermediates via LC-MS after each coupling cycle.
- Cyclization under dilute conditions (≤1 mM) with HATU activation to minimize oligomerization .
Advanced Research Questions
Q. What are the key challenges in synthesizing this compound analogs with modified amino acid residues?
Challenges include:
- Substrate specificity of NRPS modules : Position 3 (typically Gly) exhibits strict specificity, while positions 1, 2, and 8 allow substitutions .
- N-Methylation dependencies : Omission of >2 methyl groups disrupts cyclization due to conformational mismatches in the NRPS acceptor site. Use AdoMet analogs (e.g., sinefungin) to probe methylation tolerance .
- Racemization risks : Optimize BTC (bis(trichloromethyl) carbonate)-mediated couplings for D-amino acids to retain stereochemistry .
Q. How can contradictory data on cyclophilin binding affinities be resolved?
Discrepancies (e.g., PPIL2/PPIL6/SDCCAG-10 showing no binding) may arise from:
- Protein purity : Verify cyclophilin isoforms via SDS-PAGE and circular dichroism.
- Experimental conditions : Use consistent buffer systems (pH 7.4, 150 mM NaCl) and avoid detergents that mask hydrophobic interactions.
- Orthogonal validation : Pair ITC with fluorescence polarization or microscale thermophoresis (MST) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- Error propagation analysis for deuterium-induced kinetic isotope effects.
- Bayesian hierarchical modeling to account for batch variability in isotopic labeling .
Methodological Considerations
Q. How should researchers document this compound synthesis for reproducibility?
Adhere to Beilstein Journal of Organic Chemistry guidelines :
- Include raw NMR spectra (δ values for deuterated positions) and LC-MS chromatograms in supplementary data.
- Specify deuterium sources (e.g., D2O, deuterated amino acids) and incorporation efficiency (>98% for d4 labeling) .
Q. What strategies optimize isotopic labeling efficiency in this compound?
- Use deuterated culture media during fungal fermentation (e.g., Tolypocladium inflatum) to ensure uniform labeling.
- Monitor deuterium retention via <sup>2</sup>H-NMR and adjust fermentation pH/temperature to minimize H/D exchange .
Data Analysis and Interpretation
Q. How can researchers validate the biological activity of deuterated this compound analogs?
Q. What computational tools predict the impact of deuterium labeling on this compound pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
